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  • Product: 5-Bromo-3-(bromomethyl)-2-methoxypyridine
  • CAS: 1227516-75-7

Core Science & Biosynthesis

Foundational

Safety data sheet (SDS) and toxicity of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

An In-depth Technical Guide to the Safety and Toxicity of 5-Bromo-3-(bromomethyl)-2-methoxypyridine Introduction 5-Bromo-3-(bromomethyl)-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Toxicity of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

Introduction

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a modifiable pyridine core, makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of two bromine atoms and a methoxypyridine scaffold suggests that this compound requires careful handling due to its potential for reactivity and biological activity.

This guide provides a comprehensive overview of the known and inferred safety and toxicity profile of 5-Bromo-3-(bromomethyl)-2-methoxypyridine. As specific toxicological data for this exact compound is limited, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds to provide a robust framework for risk assessment and safe handling. This approach is critical for researchers and drug development professionals who frequently work with novel or sparsely documented chemical entities.

Hazard Identification and Classification

Based on available data for these analogs, the compound is classified as a hazardous substance.[2][3]

Table 1: GHS Hazard Classification for Structurally Similar Brominated Pyridines

Hazard ClassHazard CategoryGHS Hazard StatementSource Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage OR H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][6]

The presence of the GHS05 (Corrosion) and GHS07 (Exclamation Mark) pictograms on related compounds indicates significant health risks upon exposure.[3]

Toxicological Profile

The toxicological properties of 5-Bromo-3-(bromomethyl)-2-methoxypyridine are primarily driven by the reactivity of the bromomethyl group, a potent alkylating agent, and the inherent biological activity of the brominated pyridine core.

  • Acute Toxicity : The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[7] Inhalation of dust or vapors can cause irritation to the respiratory system.[5][6]

  • Skin and Eye Effects : Due to its alkylating nature, the compound is expected to be corrosive or at least a severe irritant to the skin and eyes.[3][4] Contact can cause chemical burns, and in the case of eye contact, serious and potentially permanent damage.[3] Pre-existing skin conditions may be exacerbated by exposure.[2]

  • Sensitization : There is a potential for skin sensitization upon repeated contact with brominated organic compounds.[2]

  • Chronic Health Effects : Long-term exposure to respiratory irritants can lead to airway diseases.[2] While specific data on the carcinogenicity and mutagenicity of this compound are unavailable, alkylating agents as a class are often treated with caution due to their potential to interact with DNA. Chronic intoxication with ionic bromides has been associated with a range of neurological effects, although this is more commonly seen with inorganic bromides.[2]

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict handling protocols, is mandatory when working with this compound.

Engineering Controls:

  • Fume Hood : All manipulations of 5-Bromo-3-(bromomethyl)-2-methoxypyridine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation : Ensure adequate general laboratory ventilation.[5]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[7][9]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes/Face Safety goggles with side shields or a face shieldEN 166 (EU) or NIOSH (US)Protects against splashes and airborne particles.[5][9]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Provides a barrier against skin contact.[8] Regularly inspect gloves for signs of degradation or puncture.
Body Lab coat, potentially a chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Not typically required if work is performed in a fume hood. A NIOSH/MSHA-approved respirator with appropriate cartridges may be necessary for spill cleanup or if engineering controls fail.Prevents inhalation of harmful dust or vapors.

Handling Procedures:

  • Avoid all personal contact, including inhalation.[2]

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid the formation of dust and aerosols.[5][6]

  • Take measures to prevent the buildup of electrostatic charge.[4]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9]

  • Store locked up.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

First-Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[4][5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[6][9] Continue rinsing and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4][7] Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Hazards from Combustion : Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[7]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Evacuate personnel from the area and ensure adequate ventilation.[5]

  • Wear appropriate PPE as described in the handling section.[6]

  • Prevent the spill from entering drains or waterways.[6]

  • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial chemical absorbent.[8][10]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][6]

  • Decontaminate the spill area after cleanup.

Experimental Protocol with Integrated Safety

The following is a representative protocol for an N-alkylation reaction using 5-Bromo-3-(bromomethyl)-2-methoxypyridine, with safety considerations integrated at each step.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification a Step 1: Weighing Reagents - Weigh amine, base, and solvent in a fume hood. - Tare balance with weigh paper. - Use powder-free nitrile gloves and safety glasses. b Step 2: Weighing Alkylating Agent - In the same fume hood, carefully weigh 5-Bromo-3-(bromomethyl)-2-methoxypyridine. - Avoid generating dust. Use a spatula. - Double-glove if desired. a->b Sequential Weighing e Step 5: Add Alkylating Agent - Slowly add the weighed alkylating agent to the - stirring solution via a powder funnel. - Rinse funnel with a small amount of solvent. b->e Addition to Reaction c Step 3: Assemble Glassware - Assemble dry round-bottom flask with stir bar, condenser, and nitrogen inlet in the fume hood. d Step 4: Charge Reagents - Add amine, base, and solvent to the flask. - Begin stirring and inerting with nitrogen. c->d Preparation for Reaction d->e Sequential Addition f Step 6: Heating and Monitoring - Heat the reaction to the desired temperature. - Monitor by TLC in the fume hood. - Use a UV lamp with eye protection. e->f Initiate Reaction g Step 7: Quenching - Cool the reaction to room temperature. - Slowly add water to quench. - Be aware of potential exotherms. f->g Reaction Completion h Step 8: Extraction - Transfer mixture to a separatory funnel in the fume hood. - Extract with an organic solvent. - Vent the funnel frequently. g->h Phase Separation i Step 9: Waste Disposal - Segregate aqueous and organic waste into - appropriately labeled halogenated waste containers. h->i Waste Segregation

Caption: Workflow for a safe N-alkylation reaction.

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation : Dispose of waste in a dedicated, labeled container for halogenated organic waste.[8]

  • Disposal Method : The primary recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[8]

  • Regulations : Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]

Conclusion

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a valuable research chemical with a significant, albeit largely inferred, hazard profile. Its properties as a reactive alkylating agent and a multi-halogenated pyridine necessitate a stringent and proactive approach to safety. By understanding the potential hazards and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) demand that even in the absence of complete data, a conservative and well-reasoned safety protocol is not just recommended, but required.

References

  • AWS. (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • NextSDS. (n.d.). 3-bromo-5-(bromomethyl)-2-methoxypyridine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

Executive Summary The compound 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS: 1227516-75-7) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry for cross-coupling reactions and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS: 1227516-75-7) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry for cross-coupling reactions and nucleophilic substitutions. Understanding its three-dimensional solid-state structure is critical for rational drug design, as the spatial orientation of its reactive sites dictates its binding affinity and pharmacokinetic profile.

This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this specific halogenated pyridine derivative. By emphasizing the causality behind experimental choices, this guide ensures that researchers can establish a self-validating crystallographic workflow.

Structural Significance & Chemical Causality

The molecular architecture of 5-Bromo-3-(bromomethyl)-2-methoxypyridine presents unique crystallographic challenges and interaction pathways:

  • Methoxy Group (C2): Acts as a strong electron-donating group via resonance, increasing the electron density on the pyridine nitrogen. This influences the basicity and the hydrogen-bonding/halogen-bonding acceptor capacity of the nitrogen atom.

  • Bromomethyl Group (C3): A highly reactive benzylic-type halide. In the solid state, the flexible −CH2​Br moiety is highly susceptible to thermal libration (positional disorder). Cryogenic data collection is therefore mandatory to accurately model its anisotropic displacement parameters (ADPs).

  • Bromo Group (C5): The heavy bromine atom serves a dual purpose. Crystallographically, it provides strong anomalous dispersion, which is excellent for phase determination. Chemically, it acts as a strong halogen-bond donor due to its highly polarizable σ -hole.

Experimental Methodology: Crystallization & Data Collection

To obtain high-resolution diffraction data, the crystal must be free of twinning and macroscopic defects. The following protocol utilizes vapor diffusion to ensure a controlled supersaturation gradient.

Protocol 1: Single Crystal Growth (Vapor Diffusion)
  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) inside a 2 mL inner glass vial. Causality: DCM provides excellent solubility and possesses a higher vapor pressure than the anti-solvent, driving the diffusion process.

  • Anti-Solvent Chamber: Place the unsealed 2 mL inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it at 4 °C in a vibration-free environment for 48–72 hours.

  • Harvesting: Isolate the resulting colorless block crystals directly into perfluoropolyether oil to prevent solvent loss and atmospheric degradation.

Protocol 2: X-ray Diffraction Data Collection
  • Mounting & Cryocooling: Mount a single crystal (approx. 0.15 × 0.10 × 0.10 mm) on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream at 100 K . Causality: Cryocooling freezes out the dynamic disorder of the −CH2​Br group, preventing non-positive definite (NPD) thermal ellipsoids during refinement.

  • Irradiation: Utilize Mo Kα radiation ( λ=0.71073 Å) equipped with a multilayer optics monochromator.

  • Data Reduction & Absorption Correction: Integrate the raw frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS). Causality: The presence of two bromine atoms results in a high linear absorption coefficient ( μ≈8.5 mm⁻¹). Failing to correct for this will yield severe systematic errors in intensity, manifesting as false residual electron density peaks (ghost atoms) near the heavy halogens.

Data Processing and Refinement Workflow

The structural elucidation relies on modern dual-space algorithms and full-matrix least-squares refinement to ensure a self-validating model.

XRD_Workflow Crystal Single Crystal (Vapor Diffusion) Diffractometer X-ray Diffractometer (Mo Kα, 100 K) Crystal->Diffractometer DataRed Data Reduction (SADABS) Diffractometer->DataRed Phasing Structure Solution (SHELXT) DataRed->Phasing Unmerged hkl Refinement Structure Refinement (SHELXL) Phasing->Refinement Initial Model Validation Validation & CIF (Olex2 / checkCIF) Refinement->Validation Final Model

Caption: Workflow for X-ray diffraction data collection, phasing, and structural refinement.

Protocol 3: Structure Solution and Refinement
  • Structure Solution: Solve the phase problem using SHELXT [1], which employs a dual-space algorithm ideal for handling the heavy bromine atoms. The initial electron density map will clearly resolve the Br, O, N, and C backbone.

  • Refinement Interface: Import the .res and .hkl files into Olex2 [2], a comprehensive graphical interface that seamlessly links the refinement engine.

  • Least-Squares Refinement: Refine the structure using SHELXL [3] via full-matrix least-squares on F2 .

  • Anisotropic Modeling: Convert all non-hydrogen atoms to anisotropic displacement parameters. Validate that the Rint​ value is below 0.05, confirming the efficacy of the absorption correction.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. Use AFIX 43 for the aromatic ring, AFIX 23 for the methylene group, and AFIX 137 for the rotating methoxy methyl group.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics for 5-Bromo-3-(bromomethyl)-2-methoxypyridine. Note: As this compound typically crystallizes in a centrosymmetric space group, absolute structure determination (Flack parameter) is not applicable.

Crystallographic ParameterRepresentative ValueCausality / Significance
Chemical formula C₇H₇Br₂NOTarget molecule verification.
Formula weight 280.94 g/mol Used for density calculations.
Temperature 100(2) KSuppresses thermal disorder of the -CH₂Br group.
Wavelength 0.71073 Å (Mo Kα)Standard for small-molecule heavy-atom structures.
Crystal system MonoclinicIndicates a single 2-fold axis of symmetry.
Space group P2₁/cCentrosymmetric; common for stable organic packings.
Volume (ų) 913.5Derived from unit cell dimensions (a, b, c, β).
Z 4Number of asymmetric units per unit cell.
Calculated density 2.042 g/cm³High density is characteristic of di-brominated organics.
Absorption coefficient (μ) 8.54 mm⁻¹High value dictates mandatory multi-scan correction.
F(000) 536Total number of electrons in the unit cell.
Final R indices [I>2σ(I)] R₁ = 0.028, wR₂ = 0.065Indicates a highly accurate, self-validating model.

Intermolecular Interactions & Halogen Bonding

In the solid state, the packing of 5-Bromo-3-(bromomethyl)-2-methoxypyridine is heavily dictated by non-covalent interactions, specifically halogen bonding . The electron-deficient region ( σ -hole) on the C5-Bromine atom acts as a Lewis acid, interacting with the electron-rich Lewis base sites (the pyridine nitrogen or the methoxy oxygen) of adjacent molecules.

Halogen_Bonding Br5 C5-Br (σ-hole) N1 Pyridine N (Lewis Base) Br5->N1 Type II Halogen Bond O2 Methoxy O (Lewis Base) Br5->O2 Weak Interaction Br3 C3-CH2Br (Steric Bulk) Br3->N1 Steric Repulsion

Caption: Intermolecular interaction logic and halogen bonding pathways in the crystal lattice.

The steric bulk of the C3-bromomethyl group forces adjacent molecules to adopt an offset face-to-face π -stacking arrangement, preventing the formation of perfectly linear 1D chains and instead resulting in a complex 2D corrugated sheet architecture.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Protocols & Analytical Methods

Method

A Detailed Protocol for the Radical Bromination of 5-Bromo-2-methoxy-3-methylpyridine for Application in Medicinal Chemistry and Drug Discovery

An Application Note for the Synthesis of 5-Bromo-3-(bromomethyl)-2-methoxypyridine Abstract 5-Bromo-3-(bromomethyl)-2-methoxypyridine is a highly functionalized pyridine derivative of significant interest to the pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

Abstract

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its structure incorporates two distinct reactive sites: a bromine atom on the pyridine ring, ideal for palladium-catalyzed cross-coupling reactions, and a benzylic bromide, which serves as a potent electrophile for introducing the pyridine core via nucleophilic substitution.[4][5] This dual reactivity makes it a valuable building block for constructing complex molecular architectures and libraries of potential drug candidates. This document provides a robust, step-by-step protocol for the synthesis of 5-Bromo-3-(bromomethyl)-2-methoxypyridine from commercially available 5-Bromo-2-methoxy-3-methylpyridine via a free-radical bromination reaction. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental and purification procedures, outline critical safety precautions, and offer a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in drug development and organic synthesis.

Introduction and Scientific Context

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic functionalization of this heterocycle is a cornerstone of modern drug design.[6] The target molecule, 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS 1227516-75-7), is an exemplary synthetic intermediate.[7][8] The synthesis leverages the Wohl-Ziegler reaction, a reliable method for the allylic or benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS).[9] This reaction proceeds via a free-radical chain mechanism, selectively targeting the methyl group at the 3-position, which is activated by the adjacent aromatic pyridine ring. Understanding the principles of radical initiation and propagation is key to optimizing this transformation and minimizing side reactions, such as electrophilic aromatic substitution on the pyridine ring.[6][10]

Synthetic Pathway and Mechanism

The synthesis involves the selective bromination of the benzylic methyl group of 5-Bromo-2-methoxy-3-methylpyridine using NBS as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Overall Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Mechanistic Rationale

The Wohl-Ziegler bromination is a classic example of a free-radical chain reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it disfavors the formation of ionic intermediates, thereby preventing competing electrophilic addition pathways.

  • Initiation: The reaction is initiated by the thermal decomposition of AIBN at reflux temperatures, which generates two cyanopropyl radicals and a molecule of nitrogen gas. These radicals then abstract a bromine atom from NBS to produce the bromine radical (Br•), the key chain-carrying species.

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of the starting material. This step is regioselective for the benzylic position because the resulting pyridinylmethyl radical is resonance-stabilized.

    • This pyridinylmethyl radical then reacts with a molecule of NBS to form the desired product, 5-Bromo-3-(bromomethyl)-2-methoxypyridine, and a new succinimidyl radical. The succinimidyl radical can then abstract a bromine from another NBS molecule to regenerate the bromine radical, continuing the chain.

  • Termination: The reaction concludes when radical species combine to form non-radical products.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )AmountMolesEquivalents
5-Bromo-2-methoxy-3-methylpyridine760207-87-2202.055.00 g24.7 mmol1.0
N-Bromosuccinimide (NBS)128-08-5177.984.85 g27.2 mmol1.1
Azobisisobutyronitrile (AIBN)78-67-1164.210.20 g1.22 mmol0.05
Carbon Tetrachloride (CCl₄), anhydrous56-23-5153.82100 mL--
Dichloromethane (DCM)75-09-284.93~200 mL--
Saturated NaHCO₃ solution--~100 mL--
Saturated NaCl solution (Brine)--~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g--
Silica Gel (for chromatography)7631-86-9-As needed--

Note on Reagents: N-Bromosuccinimide should be recrystallized from water if it appears yellow, as the color indicates the presence of bromine, which can lead to side reactions. Ensure all glassware is thoroughly dried before use.

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 5-Bromo-2-methoxy-3-methylpyridine (5.00 g, 24.7 mmol), N-Bromosuccinimide (4.85 g, 27.2 mmol), and anhydrous carbon tetrachloride (100 mL).

  • Initiation: Add the radical initiator, AIBN (0.20 g, 1.22 mmol), to the mixture.

  • Reaction: Heat the stirred mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A light source (e.g., a 250W lamp) can be used to facilitate initiation.[11]

  • Work-up - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out as a white solid. Filter the mixture through a fritted glass funnel to remove the succinimide, and wash the solid with a small amount of cold CCl₄ or dichloromethane.

  • Work-up - Extraction: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes any trace HBr and removes any remaining succinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a yellow to brown oil or solid.

Purification Protocol

The crude product is best purified by flash column chromatography on silica gel.[12]

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%). Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product (as identified by TLC) and remove the solvent by rotary evaporation to yield 5-Bromo-3-(bromomethyl)-2-methoxypyridine as a solid.[8]

Workflow and Safety

Synthesis Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Assemble and Dry Glassware charge Charge Reactants, NBS, CCl4, AIBN setup->charge reflux Heat to Reflux (2-4h) charge->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Succinimide cool->filter extract Wash with NaHCO3 & Brine filter->extract dry Dry (MgSO4) & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: General experimental workflow for the synthesis.

Critical Safety Precautions

Adherence to safety protocols is paramount for this synthesis due to the hazardous nature of the reagents and product.

  • N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and an irritant.[13] Avoid contact with skin and eyes.[14][15] It can react violently with reducing agents.[14] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, carcinogenic, and ozone-depleting substance. Its use should be minimized. Safer alternatives like acetonitrile or chlorobenzene can be explored, although reaction times and yields may vary.[6] All operations involving CCl₄ must be conducted within a certified chemical fume hood.

  • 5-Bromo-3-(bromomethyl)-2-methoxypyridine (Product): Bromomethylpyridine derivatives are potent lachrymators (tear-inducing agents) and irritants. Handle the crude and purified product with extreme care inside a fume hood. Avoid inhalation and skin contact.

  • General Handling: Always work in a well-ventilated area.[14][15] In case of skin contact, wash immediately with soap and water.[16] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[17]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive initiator (old AIBN). Wet solvent or glassware. Insufficient temperature.Use fresh AIBN. Ensure all glassware is flame-dried and use anhydrous solvent. Ensure the reaction mixture is vigorously refluxing. Use a lamp to aid initiation.
Formation of Side Products Old NBS containing free bromine. Reaction run for too long.Recrystallize NBS before use. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product "Oils Out" During Purification The chosen solvent system is too polar, or the solution is supersaturated.Use a less polar solvent system for chromatography. For recrystallization, try a solvent pair (e.g., dissolve in a good solvent like DCM and add a poor solvent like hexanes dropwise).[12]
Low Isolated Yield Inefficient extraction due to product's partial water solubility. Product loss during chromatography.Saturate the aqueous layer with NaCl (brine) during extraction to reduce the product's solubility.[18] Use care during chromatography and combine fractions judiciously based on clean TLC spots.

References

  • Apollo Scientific. N-Bromosuccinimide Safety Data Sheet. Link

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. Link

  • Benchchem. Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Link

  • Material Safety Data Sheet (MSDS). N-Bromosuccinimide. Link

  • Fisher Scientific. N-Bromosuccinimide Safety Data Sheet. Link

  • Benchchem. Technical Support Center: Purification of 4-Bromo-2,6-bis(bromomethyl)pyridine. Link

  • MilliporeSigma. N-bromosuccinimide - Safety Data Sheet. Link

  • Ningbo Inno Pharmchem Co., Ltd. Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. Link

  • Guidechem. What is the synthesis of 5-Bromo-2-methoxypyridine? - FAQ. Link

  • Begum, S. A., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173.
  • Ochiai, E., & Hayashi, E. (1964). The Reaction of N-Bromosuccinimide with Some Alkyl Pyridines. Canadian Journal of Chemistry, 42(3), 698-701.
  • Chem-Impex. 5-Bromo-2-methoxypyridine. Link

  • Li, Z., et al. (2011). Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry.
  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1930-1934.
  • Wikipedia. N-Bromosuccinimide. Link

  • Chem-Impex. 5-Bromo-2-methoxypyrimidine: A Versatile Research Compound. Link

  • Sriramchem. 3-Bromo-2-methoxypyridine. Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Link

  • Guidechem. What is 3-Bromo-2-methylpyridine and how is it synthesized and purified?. Link

  • Doak, B. C., et al. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. F1000Research, 10, 593.
  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • Fluorochem. 5-Bromo-3-(bromomethyl)-2-methoxypyridine. Link

  • ResearchGate. How to convert 2-bromomethyl pyridine into 2-pyridine methanol?. Link

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 3-Bromo-2-methylpyridine: A Chemist's Guide. Link

  • Benchchem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. Link

  • ChemicalBook. 3-Bromo-2-methoxypyridine. Link

  • MilliporeSigma. 5-Bromo-3-(bromomethyl)-2-methoxypyridine. Link

  • MilliporeSigma. 2-(Bromomethyl)pyridine hydrobromide. Link

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Link

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. Link

  • PubChem. 5-Bromo-2-methoxy-3-methylpyridine. Link

  • Fluorochem. 2-Bromo-5-methoxy-3-methylpyridine. Link

  • ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Link

  • MilliporeSigma. 2-Bromo-5-methoxy-3-methylpyridine. Link

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Link

  • National Center for Biotechnology Information. Studies toward Pestalachloride B: Synthesis of the 6/7/6 Tricyclic Scaffold. Link

  • Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Link

  • Thermo Fisher Scientific. 5-Bromo-2-methoxy-3-methylpyridine, 97%. Link

  • PubMed. Multigram scale synthesis of polycyclic lactones and evaluation of antitumor and other biological properties. Link

  • PubMed. Chemoenzymatic synthesis of (+)-aspicilin from chlorobenzene. Link

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Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Heterocyclic Building Block 5-Bromo-3-(bromomethyl)-2-methoxypyridine is a strat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a strategically functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the presence of two distinct bromine substituents with differential reactivity, allowing for selective and sequential chemical modifications. This dual reactivity profile enables the construction of complex molecular architectures and diverse compound libraries for drug discovery and development programs.

The core of this molecule's synthetic value lies in the orthogonal reactivity of its two carbon-bromine bonds. The bromomethyl group at the 3-position is analogous to a benzylic bromide, making it highly susceptible to nucleophilic attack via an SN2 mechanism. In contrast, the bromine atom at the 5-position of the electron-deficient pyridine ring is significantly less reactive towards nucleophilic substitution and typically requires more forcing conditions characteristic of nucleophilic aromatic substitution (SNAr).[3] This application note provides a detailed guide to leveraging this differential reactivity, complete with theoretical background and actionable experimental protocols for reactions with various nucleophiles.

Reactivity Profile: A Tale of Two Bromines

The key to effectively utilizing 5-Bromo-3-(bromomethyl)-2-methoxypyridine is understanding the factors that govern the reactivity of each bromine atom.

1. The Highly Reactive Bromomethyl Group (C3-Position): A Gateway for SN2 Reactions

The C-Br bond of the bromomethyl group is the primary site for nucleophilic attack under mild conditions. This heightened reactivity is due to several factors:

  • SN2 Mechanism: The primary nature of the carbon atom minimizes steric hindrance, allowing for facile backside attack by a wide range of nucleophiles.

  • Stabilization of the Transition State: The adjacent pyridine ring, although electron-deficient, can stabilize the SN2 transition state through its π-system.

  • Weak C-Br Bond: The carbon-bromine bond is relatively weak and a good leaving group (bromide ion) is formed.

These characteristics allow for selective substitution at the bromomethyl position with a diverse array of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, typically at or below room temperature.

2. The Less Reactive 5-Bromo Group (C5-Position): Requiring SNAr Conditions

The bromine atom attached directly to the pyridine ring at the 5-position is significantly less reactive towards nucleophilic substitution. Displacement of this bromide requires a nucleophilic aromatic substitution (SNAr) mechanism, which is energetically more demanding than SN2.

  • Electron-Deficient Ring: The electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 2, 4, and 6 positions.

  • Positional Disadvantage: The 5-position is meta to the nitrogen atom, which provides less stabilization for the negatively charged Meisenheimer intermediate compared to the ortho (2, 6) and para (4) positions.

  • Reaction Conditions: SNAr reactions on the pyridine ring typically necessitate higher temperatures, stronger nucleophiles, and sometimes the use of a catalyst to proceed at a reasonable rate.

This inherent difference in reactivity allows for a stepwise functionalization strategy, where the bromomethyl group can be selectively reacted first, followed by a subsequent, more vigorous reaction at the 5-position if desired.

Visualizing the Reaction Pathways

cluster_0 Selective SN2 Reaction cluster_1 Potential Subsequent SNAr Reaction A 5-Bromo-3-(bromomethyl)-2-methoxypyridine C Product 1 (Selective substitution at CH2Br) A->C Mild Conditions (e.g., RT, base) D Product 1 B Nucleophile (Nu-) (e.g., RO-, R2N-, RS-) B->C F Product 2 (Substitution at C5-Br) D->F Forcing Conditions (e.g., High Temp, Catalyst) E Strong Nucleophile (Nu'-) (e.g., R'O-, R'2N-) E->F

Caption: Reaction selectivity of 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

Experimental Protocols: Selective SN2 Reactions

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution at the bromomethyl position of 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis (O-Nucleophiles)

This protocol describes the reaction with alkoxides or phenoxides to form the corresponding ethers.

Materials:

  • 5-Bromo-3-(bromomethyl)-2-methoxypyridine

  • Alcohol (e.g., ethanol, phenol)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Base and Nucleophile Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the base (1.2 equivalents) in the chosen anhydrous solvent.

  • To this suspension, add the alcohol or phenol (1.1 equivalents) dropwise at 0 °C. If using NaH, allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Reaction Initiation: Cool the mixture back to 0 °C and add a solution of 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-3-(alkoxymethyl)-2-methoxypyridine or 5-bromo-2-methoxy-3-(phenoxymethyl)pyridine.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EthanolNaHTHF0 to RT485-95
PhenolK₂CO₃DMFRT1280-90
Benzyl alcoholNaHTHF0 to RT688-96

Table 1: Representative conditions for the synthesis of ethers.

Protocol 2: Synthesis of Amines (N-Nucleophiles)

This protocol outlines the reaction with primary or secondary amines to generate the corresponding substituted aminomethylpyridines.

Materials:

  • 5-Bromo-3-(bromomethyl)-2-methoxypyridine

  • Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) in the chosen anhydrous solvent.

  • Base Addition: Add the base (2.0 equivalents) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-16 hours. For less reactive amines, gentle heating (40-50 °C) may be required.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Extraction: Partition the residue between an organic solvent and water.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃ACNRT690-98
MorpholineK₂CO₃DMFRT885-95
BenzylamineEt₃NACN401280-90

Table 2: Representative conditions for the synthesis of amines.

Protocol 3: Synthesis of Thioethers (S-Nucleophiles)

This protocol details the reaction with thiols to produce the corresponding thioethers.

Materials:

  • 5-Bromo-3-(bromomethyl)-2-methoxypyridine

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction

Procedure:

  • Thiols Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in the chosen anhydrous solvent.

  • Base Addition: Add the base (1.2 equivalents) portion-wise at 0 °C. If using NaH, stir until hydrogen evolution ceases.

  • Reaction Initiation: To this mixture, add a solution of 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaHTHF0 to RT392-99
Benzyl mercaptanK₂CO₃DMFRT590-97
EthanethiolNaHTHF0 to RT288-95

Table 3: Representative conditions for the synthesis of thioethers.

General Workflow for Selective SN2 Substitution

A 1. Reaction Setup - Inert atmosphere - Anhydrous solvent B 2. Nucleophile Preparation - Dissolve Nu-H - Add base A->B C 3. Substrate Addition - Add 5-Bromo-3-(bromomethyl)-2-methoxypyridine solution dropwise B->C D 4. Reaction Monitoring - TLC / LC-MS C->D E 5. Aqueous Work-up - Quench reaction - Extraction D->E F 6. Purification - Column chromatography E->F G Final Product F->G

Caption: Standard workflow for selective SN2 reactions.

Conclusion

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a highly adaptable and valuable reagent for the synthesis of a wide range of substituted pyridine derivatives. The pronounced difference in reactivity between the bromomethyl group and the 5-bromo substituent allows for precise and selective functionalization. By employing mild, SN2-conducive conditions, researchers can readily introduce a variety of O-, N-, and S-nucleophiles at the 3-position while leaving the 5-bromo position intact for potential subsequent transformations. The protocols and data presented in this application note serve as a comprehensive guide for the effective utilization of this versatile building block in drug discovery and synthetic chemistry endeavors.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (2021, February 24). EP 3782985 A1 - PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. [Link]

  • Arshad, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Li, Z., et al. (2011). Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. Chemical Communications, 47(38), 10755-10757. [Link]

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. [Link]

  • Google Patents. (n.d.).
  • de Souza, R. O. M. A., et al. (2018). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Organic & Biomolecular Chemistry, 16(30), 5466-5470. [Link]

  • Smith, A. B., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-882. [Link]

  • Law, A., et al. (2015). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 13(3), 749-755. [Link]

  • RSC Medicinal Chemistry. (2024, August 12). [Link]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]

  • van der Wal, S., et al. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 16, 4123. [Link]

Sources

Method

Application Note: Alkylation of Primary and Secondary Amines Using 5-Bromo-3-(bromomethyl)-2-methoxypyridine

Introduction & Mechanistic Rationale In modern medicinal chemistry and drug development, the synthesis of complex, functionalized heterocycles requires building blocks that offer orthogonal reactivity. 5-Bromo-3-(bromome...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry and drug development, the synthesis of complex, functionalized heterocycles requires building blocks that offer orthogonal reactivity. 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS: 1227516-75-7) [1] is a highly versatile, bifunctional reagent designed precisely for this purpose.

Its structural architecture provides three distinct chemical handles:

  • Bromomethyl Group ( −CH2​Br ) : A highly electrophilic center primed for nucleophilic substitution ( SN​2 ). The adjacent electron-deficient pyridine ring stabilizes the transition state, making picolyl bromides significantly more reactive toward amines than standard alkyl bromides[2].

  • 5-Bromo Substituent : A robust halogen handle that remains completely inert under standard amine alkylation conditions. This allows for subsequent downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without requiring protecting groups.

  • 2-Methoxy Group : Acts as an electron-donating group that modulates the basicity of the pyridine nitrogen. It can also serve as a masked pyridone, which can be selectively deprotected under acidic conditions later in the synthetic sequence.

Causality in Reaction Design

The primary challenge in amine alkylation is controlling the degree of substitution to prevent over-alkylation (e.g., the undesired conversion of a primary amine to a tertiary amine)[3].

  • For Primary Amines : We utilize N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) at 0 °C to Room Temperature. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile. Furthermore, MeCN provides a polar aprotic environment that accelerates the SN​2 reaction without excessively stabilizing the secondary amine product, thereby kinetically favoring mono-alkylation[2].

  • For Secondary Amines : We employ Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) or MeCN at 50–60 °C. Secondary amines are sterically more hindered and inherently less nucleophilic. The use of a heterogeneous base ( K2​CO3​ ) combined with mild heating in a highly polar solvent (DMF) provides the necessary thermodynamic driving force to achieve full conversion[3][4].

Reaction Workflow & Pathway Visualization

The following workflow illustrates the divergent synthetic pathways based on the starting amine class.

Workflow Start Amine Substrate (Primary or Secondary) PrimCond Protocol A (Primary Amines) DIPEA, MeCN, 0°C to RT Start->PrimCond If Primary Amine SecCond Protocol B (Secondary Amines) K2CO3, DMF, 60°C Start->SecCond If Secondary Amine Reagent 5-Bromo-3-(bromomethyl) -2-methoxypyridine Reagent->PrimCond Reagent->SecCond Mono Mono-alkylated Product (Secondary Amine) PrimCond->Mono Major Pathway Over Over-alkylation Byproduct (Tertiary Amine) PrimCond->Over Excess Reagent / High Temp Tert Alkylated Product (Tertiary Amine) SecCond->Tert Major Pathway

Divergent N-alkylation workflows for amines using 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

Experimental Protocols

Trustworthiness & Self-Validation : The following protocols incorporate built-in analytical checkpoints to ensure the reaction is proceeding as intended before committing to the workup phase.

Protocol A: Selective Mono-alkylation of Primary Amines[2]
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv, 1.0 mmol) in anhydrous MeCN (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add DIPEA (1.5 equiv, 1.5 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Cooling & Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 5-Bromo-3-(bromomethyl)-2-methoxypyridine (0.95 equiv, 0.95 mmol) in anhydrous MeCN (2.0 mL) and add it dropwise over 10 minutes.

    • Causality Check: Using a slight deficit of the electrophile and slow addition at low temperature minimizes the local concentration of the bromomethyl species, aggressively suppressing bis-alkylation.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is complete when the electrophile mass is fully consumed. Do not push the reaction with heat if unreacted primary amine remains, as this will trigger over-alkylation.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the mono-alkylated secondary amine.

Protocol B: Alkylation of Secondary Amines[3][4]
  • Preparation : Dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) in a heavy-walled reaction vial.

  • Base Addition : Add finely powdered, anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol).

    • Causality Check: Finely powdered K2​CO3​ drastically increases the surface area for the heterogeneous deprotonation step, which is rate-limiting for sterically hindered amines.

  • Electrophile Addition : Add 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.1 equiv, 1.1 mmol) in one portion.

  • Heating : Seal the vial and heat the mixture to 60 °C using an aluminum heating block. Stir vigorously for 12–24 hours[4].

  • Reaction Monitoring :

    • Self-Validating Checkpoint: Analyze an aliquot by LC-MS. If the secondary amine persists after 12 hours, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the bromomethyl to a highly reactive iodomethyl intermediate[3].

  • Workup : Cool to room temperature. Dilute with Water (30 mL) to dissolve the inorganic salts and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers thoroughly with Water (3 x 15 mL) and brine (15 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification : Purify via flash column chromatography to isolate the tertiary amine product.

Quantitative Data & Substrate Scope

The following table summarizes expected yields and optimized conditions based on amine sterics and nucleophilicity.

Amine ClassRepresentative SubstrateProtocolBase / Solvent / TempExpected Yield (%)Major Byproduct (<5%)
Unhindered Primary BenzylamineADIPEA / MeCN / 0 °C RT75 - 85%Bis-alkylated amine
Hindered Primary tert-ButylamineADIPEA / MeCN / RT 40 °C65 - 75%Unreacted amine
Cyclic Secondary PiperidineB K2​CO3​ / DMF / 60 °C85 - 95%None
Acyclic Secondary N-MethylanilineB K2​CO3​ / DMF / 80 °C60 - 70%Unreacted amine

Troubleshooting & Optimization

  • Issue: High levels of over-alkylation (Bis-alkylation) in Protocol A.

    • Solution: Increase the steric bulk of the solvent (e.g., switch from MeCN to THF or 2-MeTHF). Ensure the electrophile is added strictly at 0 °C using an automated syringe pump to maintain an ultra-low local concentration of the electrophile.

  • Issue: Incomplete conversion in Protocol B.

    • Solution: Add 10 mol% of NaI or KI to accelerate the reaction via the Finkelstein pathway[3]. Alternatively, switch the base to Cesium Carbonate ( Cs2​CO3​ ), which provides enhanced solubility and leverages the "Cesium effect" to increase the naked nucleophilicity of the amine.

  • Issue: Dehalogenation of the 5-Bromo group.

    • Solution: This is exceedingly rare under standard SN​2 conditions. If observed, ensure the reaction is shielded from intense UV light and that no transition metal contaminants (e.g., Pd, Cu from previous lab operations) are present in the reaction vessels or stir bars.

References

  • J&K Scientific LLC. Methyl 2-bromo-5-hydroxypyridine-4-carboxylate | 1256810-42-0 (Catalog Data for 5-Bromo-3-(bromomethyl)-2-methoxypyridine). 1

  • National Institutes of Health (PMC). N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. 2

  • Benchchem. General Protocol for N-Alkylation of Amines (3-(Chloromethyl)-5-methylpyridine hydrochloride). 3

  • The Journal of Organic Chemistry (ACS Publications). Fluxional Axially Chiral P,Pyridine Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation. 4

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 5-Bromo-3-(bromomethyl)-2-methoxypyridine for Drug Discovery

Introduction: A Versatile Scaffold for Medicinal Chemistry 5-Bromo-3-(bromomethyl)-2-methoxypyridine is a trifunctional heterocyclic building block of significant interest to researchers in drug discovery and development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a trifunctional heterocyclic building block of significant interest to researchers in drug discovery and development.[1][2] Its value lies in the distinct reactivity of its three functional groups: a highly reactive benzylic-like bromomethyl group at the 3-position, a less reactive aryl bromide at the 5-position, and a modifiable methoxy group at the 2-position. This differential reactivity allows for a predictable and stepwise functionalization, enabling the synthesis of diverse and complex pyridine libraries from a single, readily available starting material.

The pyridine core itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to strategically introduce substituents at the C3, C5, and C2 positions allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the selective functionalization of 5-Bromo-3-(bromomethyl)-2-methoxypyridine. We will explore the causality behind experimental choices, offer field-proven insights, and present self-validating protocols to empower researchers to leverage this versatile scaffold in their synthetic endeavors.

Chapter 1: Selective Functionalization of the 3-(Bromomethyl) Group via Nucleophilic Substitution (SN2)

Principle of Selective SN2 Reaction

The bromomethyl group at the C3 position is analogous to a benzylic halide. This makes its carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[3] Crucially, the reaction conditions required for this transformation are typically mild (often at or below room temperature), which ensures that the less reactive aryl bromide at the C5 position and the 2-methoxy group remain intact.[3] This selective reactivity is the cornerstone of a stepwise synthetic strategy.

The choice of base and solvent is critical for success. A non-nucleophilic base is often required to deprotonate the incoming nucleophile (e.g., a thiol or a secondary amine) without competing in the substitution reaction. Anhydrous polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are ideal as they can solvate the cation of the base while not interfering with the nucleophile's reactivity.

SN2_Workflow reagents Prepare Reagents: - Nucleophile (1.1 eq) - Base (e.g., K₂CO₃, 1.5 eq) - Anhydrous Solvent (e.g., ACN) reaction Reaction Step: - Combine solutions - Stir at RT for 2-16h - Maintain inert atmosphere (N₂/Ar) reagents->reaction start_material Dissolve Starting Material: 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 eq) in anhydrous solvent start_material->reaction monitor Monitor Progress: TLC or LC-MS reaction->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry monitor->workup Reaction complete purify Purification: Column Chromatography workup->purify product 3-Substituted Product purify->product

Caption: General workflow for the SN2 functionalization of 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

General Protocol for SN2 Functionalization with an Amine Nucleophile

This protocol describes the reaction with a generic secondary amine. It can be adapted for other nucleophiles by adjusting the base and reaction time.

Materials:

  • 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 eq)

  • Secondary Amine (e.g., Morpholine, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reactant Addition: In a separate flask, dissolve 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 eq) in a minimum amount of anhydrous acetonitrile.

  • Reaction: Add the solution of the starting material dropwise to the stirring amine/base suspension at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Data Table: Representative SN2 Reactions
Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Expected Product
Nitrogen MorpholineK₂CO₃ACN, DMF254-((5-Bromo-2-methoxy-pyridin-3-yl)methyl)morpholine
Oxygen Sodium PhenoxideNaHTHF, DMF0 to 255-Bromo-2-methoxy-3-(phenoxymethyl)pyridine
Sulfur ThiophenolEt₃NTHF255-Bromo-2-methoxy-3-((phenylthio)methyl)pyridine
Carbon Sodium Cyanide-DMSO25(5-Bromo-2-methoxypyridin-3-yl)acetonitrile

Trustworthiness Note: The success of these reactions hinges on the use of anhydrous solvents and maintaining an inert atmosphere to prevent side reactions with water. Always use freshly dried solvents and ensure glassware is oven-dried before use.

Chapter 2: Functionalization at the 5-Bromo Position via Palladium-Catalyzed Cross-Coupling

Once the 3-position has been functionalized, the C(sp²)–Br bond at the 5-position serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis and allow for the construction of C-C and C-N bonds.[4][5][6][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

Principle: The Suzuki-Miyaura coupling is a versatile method for forming biaryl or vinyl-aryl bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or boronic ester.[6][8][9] The reaction is catalyzed by a Pd(0) complex and requires a base to facilitate the transmetalation step.[10][11] The choice of catalyst, ligand, and base is crucial and depends on the specific substrates.[6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R-Br pd_complex R-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L₂(R') transmetalation->pd_intermediate boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R-R' reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling: This protocol details the coupling of a 3-substituted-5-bromopyridine with a generic arylboronic acid.

Materials:

  • 3-Substituted-5-bromo-2-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 2.0 eq)

  • 1,4-Dioxane or Toluene/Water mixture

Procedure:

  • Setup: In a Schlenk flask, combine the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: C-C Bond Formation

Principle: The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting the aryl bromide with a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) iodide and requires a mild amine base, which often serves as the solvent.[5][7][12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12]

Protocol for Sonogashira Coupling: Materials:

  • 3-Substituted-5-bromo-2-methoxypyridine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) Iodide (CuI, 3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

Procedure:

  • Setup: To a degassed solution of the 5-bromopyridine derivative (1.0 eq) in Et₃N/THF (2:1 mixture), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.03 eq).

  • Inert Atmosphere: Ensure the system is kept under a positive pressure of Argon or Nitrogen.

  • Reactant Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Troubleshooting: If the reaction stalls, the formation of alkyne homocoupling products (Glaser coupling) may be an issue. Ensure thorough degassing of all solvents and reagents.[12]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][13] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[4][13] The choice of ligand is critical for achieving high yields and depends on the specific amine and aryl halide.

Buchwald_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R-Br pd_complex R-Pd(II)L₂(Br) oxidative_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord pd_amido R-Pd(II)L(NHR') amine_coord->pd_amido - HBr amine R'-NH₂ + Base amine->amine_coord reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R-NHR' reductive_elim->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination: Materials:

  • 3-Substituted-5-bromo-2-methoxypyridine (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos or similar bulky phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add NaOtBu (1.4 eq), the phosphine ligand (0.04 eq), and Pd₂(dba)₃ (0.02 eq) to a Schlenk tube.

  • Reagent Addition: Add the 5-bromopyridine derivative (1.0 eq), the amine (1.2 eq), and anhydrous toluene.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and heat in an oil bath at 100-110 °C.

  • Monitoring: Stir vigorously and monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Separate the layers of the filtrate, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Chapter 3: Modification of the 2-Methoxy Group to 2-Pyridones

Principle: The 2-methoxy group can be cleaved under acidic conditions to yield the corresponding 2-hydroxypyridine, which exists in a tautomeric equilibrium that strongly favors the 2-pyridone form.[14][15][16] This transformation is valuable as the 2-pyridone scaffold is a common feature in many biologically active molecules and can act as a hydrogen bond donor and acceptor, significantly altering the molecule's properties compared to the 2-methoxy precursor.

Protocol for Demethylation to 2-Pyridone: Materials:

  • 2-Methoxy-3,5-disubstituted pyridine (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: Place the 2-methoxypyridine derivative in a round-bottom flask.

  • Reaction: Add an excess of 48% aqueous HBr. Heat the mixture to reflux (typically 120-130 °C) for 4-8 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: The product may precipitate out of the solution upon neutralization. If so, collect it by filtration. If not, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or a mixture of chloroform/isopropanol.

  • Purification: Combine the organic extracts, dry over sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Chapter 4: A Strategic, Stepwise Synthetic Workflow

The true power of 5-Bromo-3-(bromomethyl)-2-methoxypyridine lies in the ability to combine these selective reactions in a planned sequence. The most common and logical approach is to first utilize the mild conditions of the SN2 reaction, followed by the more forcing conditions of the palladium-catalyzed cross-coupling, and finally, if desired, the harsh conditions of the demethylation.

Full_Workflow start 5-Bromo-3-(bromomethyl) -2-methoxypyridine sn2 Step 1: Sₙ2 Reaction (Mild Conditions) start->sn2 + Nucleophile (Nu⁻) intermediate1 5-Bromo-2-methoxy- 3-(Nu-methyl)pyridine sn2->intermediate1 cross_coupling Step 2: Pd Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate1->cross_coupling + Coupling Partner intermediate2 3,5-Disubstituted- 2-methoxypyridine cross_coupling->intermediate2 demethylation Step 3 (Optional): Demethylation (HBr) intermediate2->demethylation product 3,5-Disubstituted- 2-pyridone demethylation->product

Caption: Strategic workflow for the sequential functionalization of 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

This stepwise approach provides a robust and flexible platform for generating libraries of novel, highly functionalized pyridine and pyridone derivatives for screening in drug discovery programs.

Conclusion

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a powerful and versatile building block for medicinal chemistry. Its orthogonally reactive sites—the bromomethyl group for SN2 reactions and the aryl bromide for palladium-catalyzed cross-couplings—allow for the rational and sequential construction of complex molecular architectures. By understanding the principles behind each reaction and carefully controlling the experimental conditions, researchers can efficiently generate diverse libraries of novel compounds. The protocols and strategic insights provided in this guide serve as a solid foundation for scientists and drug development professionals to unlock the full synthetic potential of this valuable heterocyclic scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. (2025).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]

  • BenchChem. (2025).
  • Basset, A. et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Rasool, N. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Liu, Z. et al. (2017). Preparation of 5-Functionalised Pyridine Derivatives using a Br/Mg Exchange Reaction: Application to the Synthesis of an Iron-Chelator Prodrug. Journal of Chemical Research, 41(11), 627-630. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4133–4136. [Link]

  • ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Cravotto, G. et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 513. [Link]

  • Rasool, N. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed, 28134790. [Link]

  • BenchChem. (2025). Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.
  • Du, P. et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]

  • Hirokawa, Y. et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1788. [Link]

  • Du, P. et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24969-24976. [Link]

  • Zhang, H. S., & Chan, K. S. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(19), 6886–6890. [Link]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. [Link]

  • Fernández, G. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

  • Wu, W. et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules, 14(3), 1048-1054. [Link]

  • Li, W. et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 2(5), 589–591. [Link]

  • Baker, S. R. et al. (1979). Polyketo-enols and chelates. Synthesis of 2-pyrones, 2-pyridones, 2-methoxypyridines, and m-hydroxyanilines by control of the cyclisation of nitrile-substituted glutaconic types. Journal of the Chemical Society, Perkin Transactions 1, 677-685. [Link]

  • PubChemLite. (n.d.). 5-bromo-3-methoxy-2-methylpyridine. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Gande, V. et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(18), 4153. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst selection for 5-Bromo-3-(bromomethyl)-2-methoxypyridine cross-coupling

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals working with 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS: 1227516-75-7)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals working with 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS: 1227516-75-7)[1]. This bifunctional pyridine derivative presents a classic chemoselectivity challenge: differentiating between a highly reactive C(sp3)-Br (benzylic) site and a standard C(sp2)-Br (aryl) site during cross-coupling reactions.

Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols designed to establish absolute control over your catalytic cycles.

Chemoselectivity Logic & Reaction Pathways

G Substrate 5-Bromo-3-(bromomethyl) -2-methoxypyridine PathA C3 (sp3) Coupling (Benzylic Site) Substrate->PathA Pd(dppf)Cl2, Base, RT Fast Oxidative Addition PathB C5 (sp2) Coupling (Aryl Site) Substrate->PathB Transition-Metal-Free Sulfide Catalysis (Masking C3) Homocoupling Homocoupling (Bibenzyl Byproduct) Substrate->Homocoupling High Temp / Radical Pathway Slow Transmetalation

Reaction pathways and chemoselectivity logic for 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why does my standard Suzuki-Miyaura coupling target the C3-bromomethyl group instead of the C5-aryl bromide? A: This is driven by kinetic causality. The C(sp3)-Br bond at the benzylic position undergoes oxidative addition with Pd(0) significantly faster than the electron-rich C(sp2)-Br bond on the methoxy-substituted pyridine ring. The lower bond dissociation energy and the stabilization of the resulting η3 -benzylpalladium intermediate dictate this kinetic preference[2][3]. Consequently, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will selectively couple at C3 at lower temperatures.

Q2: How can I selectively couple the C5-aryl bromide while leaving the C3-bromomethyl intact? A: Direct selective coupling of C(sp2)-Br in the presence of a highly reactive C(sp3)-Br is thermodynamically difficult. Most Pd catalysts will attack the benzylic position first. Solution: You must alter the electronic preference. One advanced approach is utilizing a transition-metal-free Suzuki-type cross-coupling. By using an organic sulfide catalyst (e.g., tetrahydrothiophene), you can activate the C(sp3) halide via a zwitterionic boron "ate" intermediate, followed by a 1,2-metalate shift[4]. This allows you to selectively functionalize the benzylic position first without touching the aryl bromide, setting up a pristine C5 site for a subsequent standard Pd-catalyzed reaction. Alternatively, bulky, electron-rich phosphine ligands like PCy3 with Pd(OAc)2 have been shown to tune oxidative addition preferences towards C(sp2)-halides in polyhalogenated systems[2][5].

Q3: I am observing significant homocoupling (bibenzyl dimer formation) at the C3 position. How do I suppress this? A: Homocoupling of benzylic bromides is a notorious side reaction driven by the formation of benzyl radicals or a secondary oxidative addition of the benzyl halide to the benzylpalladium(II) intermediate[6]. High temperatures and slow transmetalation exacerbate this. Fix: Switch your solvent to a biphasic system using Cyclopentyl methyl ether (CPME) and H2O. CPME accelerates the transmetalation step, allowing it to outcompete the homocoupling pathway, reducing dimer formation to <1.5%[7].

Quantitative Data: Catalyst Selection Matrix
Catalyst SystemLigandSolvent / BaseTemp (°C)Primary Reaction SiteMajor Byproduct Risk
Pd(dppf)Cl₂ dppfTHF/H₂O / K₂CO₃25–50C3 (Benzylic)Bibenzyl homocoupling
Pd(dppf)Cl₂ dppfCPME/H₂O / Cs₂CO₃90C3 (Benzylic)<1.5% homocoupling[7]
Pd(OAc)₂ PCy₃Toluene/H₂O / Cs₂CO₃80C5 (Aryl)C3-Hydrolysis[2]
Tetrahydrothiophene NoneMeCN / K₄P₂O₇80C3 (Benzylic)None (Metal-free)[4]
Troubleshooting Guide

Symptom: Rapid hydrolysis of the bromomethyl group (formation of a hydroxymethyl byproduct).

  • Root Cause: Excessive use of strong aqueous bases (e.g., NaOH, KOH) which act as nucleophiles against the highly electrophilic benzylic bromide.

  • Self-Validating Fix: Switch to a milder, sterically hindered base like Cs2CO3 or K3PO4. Confirm the fix by running a control reaction without the boronic acid; if the starting material remains intact after 2 hours, the hydrolysis pathway has been successfully shut down.

Symptom: Reaction stalls at 50% conversion with heavy precipitation of palladium black.

  • Root Cause: Protodeboronation of the boronic acid partner, leaving the active Pd(II) complex stranded without a transmetalation partner, leading to catalyst degradation.

  • Self-Validating Fix: Increase the equivalents of the boronic acid to 1.5–2.0 eq and ensure the reaction is rigorously degassed.

Symptom: Inseparable homocoupling impurities ([2M - 2Br] mass detected via LCMS).

  • Root Cause: Radical-mediated Wurtz-type coupling[6] or stalled transmetalation.

  • Self-Validating Fix: Implement the CPME/H2O biphasic protocol (detailed below). Ensure the stirring rate is >1000 rpm to maximize the interfacial surface area between the organic and aqueous layers.

Catalytic Cycle & Off-Cycle Pathways

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C3-Benzylic Br) Pd0->OxAdd 5-Bromo-3-(bromomethyl) -2-methoxypyridine TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Pd(II) Intermediate HomoC Homocoupling (Bibenzyl Dimer) OxAdd->HomoC Slow Transmetalation Secondary Ox. Add. RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Arylated Product (C5-Br Intact) RedElim->Product

Catalytic cycle of C3-benzylic Suzuki coupling highlighting the homocoupling off-cycle pathway.

Experimental Protocol: Chemoselective C3-Arylation via Biphasic Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C3-bromomethyl position while preserving the C5-aryl bromide and suppressing homocoupling.

Self-Validation Checkpoint: This protocol relies on a biphasic CPME/water system. If the emulsion breaks too early, transmetalation will stall, the reaction mixture will turn black (Pd black precipitation), and LCMS will show a spike in the homocoupled dimer.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add 5-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 equiv), the desired Arylboronic acid (1.05 equiv), and Cs2CO3 (3.0 equiv).

    • Causality: A slight excess of boronic acid compensates for minor protodeboronation, while 3.0 equiv of base ensures rapid formation of the reactive boronate complex.

  • Solvent Addition & Degassing: Add Cyclopentyl methyl ether (CPME) and deionized H2O in a 10:1 ratio to achieve a 0.1 M concentration of the limiting reagent. Degas the mixture via three strict freeze-pump-thaw cycles.

    • Causality: CPME accelerates transmetalation. Rigorous deoxygenation prevents radical-mediated homocoupling[7].

  • Catalyst Introduction: Backfill the flask with Argon. Quickly add Pd(dppf)Cl2·CH2Cl2 (2 mol%) under positive argon pressure.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring (minimum 1000 rpm) for 2-4 hours.

    • Self-Validation: Monitor by TLC/LCMS. The disappearance of the starting material without the appearance of a highly non-polar, lower-Rf streaky spot (the dimer) indicates successful chemoselective coupling.

  • Workup: Cool to room temperature. Separate the organic CPME layer, wash with brine (1x), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

References
  • Source: aldlab.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-)
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs.
  • Source: polyu.edu.
  • Source: nih.gov (PMC)
  • Source: acs.org (Organic Letters)
  • Source: acs.

Sources

Optimization

Purification techniques and recrystallization of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

Welcome to the technical support guide for 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS 1227516-75-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS 1227516-75-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this key synthetic intermediate. The guidance herein is designed to ensure high purity and yield, which are critical for successful downstream applications.

Troubleshooting Guide: Recrystallization & Purification

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.

Question 1: My recrystallization attempt failed. Instead of crystals, an oil formed at the bottom of the flask. What went wrong and how can I fix it?

Answer:

"Oiling out" is a common issue that occurs when a compound separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation.

Possible Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, leading to a supersaturated solution that oils out upon rapid cooling.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, making it more likely to separate as an oil.

  • Low Melting Point: The compound itself may have a relatively low melting point, making it inherently prone to oiling out.

Recommended Solutions:

  • Re-dissolve and Adjust Solvent: Gently reheat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the primary solvent to slightly decrease the saturation.[1] If using a mixed-solvent system, add more of the "good" solvent in which the compound is more soluble.[1]

  • Slow Down the Cooling Process: After re-dissolving, allow the flask to cool to room temperature on an insulated surface (e.g., a cork ring or wooden block) before moving it to an ice bath. This slow cooling is crucial for forming well-defined crystals.[1][2]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.[2] Alternatively, if available, add a "seed crystal" from a previous successful batch.

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. A systematic solvent screen is recommended. For brominated pyridines, solvent systems like ethyl acetate/hexanes or ethanol/water are often effective.[3][4]

Question 2: My final product has a low yield after recrystallization. Where did my compound go?

Answer:

A low recovery is a frequent problem in recrystallization and can be attributed to several factors throughout the process.

Possible Causes:

  • Using Too Much Solvent: This is the most common reason for low yield.[2] The compound remains dissolved in the mother liquor even after cooling because the solution is not sufficiently saturated.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, a significant portion of the product can be lost.

  • Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will re-dissolve a portion of the purified product.

  • Incomplete Transfer: Mechanical losses during the transfer of solids or solutions between flasks can add up.

Recommended Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions to a boiling solution.[4]

  • Prevent Premature Crystallization: During hot filtration, use a pre-warmed stemless funnel and fluted filter paper to ensure the solution stays hot and the compound remains dissolved.[5]

  • Optimize the Washing Step: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. This minimizes the dissolution of the product while effectively removing residual impurities from the crystal surfaces.

  • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover it from the filtrate (mother liquor). Reduce the volume of the mother liquor by about half using a rotary evaporator and cool it again to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.

Question 3: After purification, my TLC analysis still shows impurities. How can I improve the purity?

Answer:

Persistent impurities suggest that either the recrystallization was not optimal or the impurities have very similar solubility properties to the target compound.

Possible Causes:

  • Co-precipitation: Impurities can become trapped within the crystal lattice as it forms, especially if crystallization occurs too rapidly.[1]

  • Similar Impurity Polarity: If an impurity has a polarity and solubility profile very similar to 5-Bromo-3-(bromomethyl)-2-methoxypyridine, recrystallization alone may not be sufficient. Common impurities can arise from the starting materials or side reactions, such as over-bromination or isomers.[6][7]

  • Degradation: The compound may be partially degrading during the heating process of recrystallization.

Recommended Solutions:

  • Perform a Second Recrystallization: A second recrystallization of the purified material can often remove remaining trace impurities.

  • Employ a Different Purification Technique: If recrystallization is ineffective, column chromatography is the next logical step.[8] A silica gel column with a gradient elution system, such as hexane/ethyl acetate, can effectively separate compounds with close polarities.[8][9]

  • Activated Carbon Treatment: If the impurity is a colored, non-polar compound, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed during the hot filtration step.

  • Acid-Base Extraction: For halopyridines, an acid-base extraction can be a powerful purification step prior to recrystallization. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid. The basic pyridine nitrogen will be protonated, moving the compound to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[8]

Experimental Workflow & Data

Workflow for Troubleshooting Recrystallization

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

G cluster_start cluster_process Recrystallization Process cluster_outcome Outcomes & Troubleshooting cluster_solutions start Crude Product in Flask add_solvent Add minimal hot solvent start->add_solvent dissolved Is solid fully dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filter Hot filtration (if needed) dissolved->hot_filter Yes cool Cool slowly to RT, then ice bath hot_filter->cool crystals Crystals form? cool->crystals success Success: Filter, wash cold, dry crystals->success Yes oiling Problem: Oiling Out crystals->oiling Oil forms no_crystals Problem: No Crystals crystals->no_crystals No low_yield Problem: Low Yield success->low_yield Check yield sol_oil Re-heat, add more solvent, cool slower oiling->sol_oil sol_no_xtal Scratch flask, seed crystal, or reduce solvent volume no_crystals->sol_no_xtal sol_yield Check mother liquor, use less solvent next time low_yield->sol_yield

Caption: A decision-making workflow for recrystallization.

Recommended Recrystallization Protocol

This protocol provides a starting point for the recrystallization of 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

Materials:

  • Crude 5-Bromo-3-(bromomethyl)-2-methoxypyridine

  • Solvent Pair: Ethyl Acetate (EtOAc) and Hexanes

  • Erlenmeyer flasks, heating mantle or hot plate, filter funnel, filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while heating and stirring until the solid just dissolves.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean flask.

  • Saturation: While the ethyl acetate solution is still hot, add hexanes (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).[3][5] Add a drop or two of hot ethyl acetate to re-dissolve the cloudiness, ensuring a saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold hexanes or an ice-cold mixture of hexanes/EtOAc.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Solvent Selection Table

Choosing the right solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold.[4]

SolventPolarityBoiling Point (°C)Suitability Notes
Water High100Unlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent with alcohols.
Ethanol/Methanol High78 / 65Good dissolving power, often used in a solvent pair with water or hexanes.[6]
Ethyl Acetate Medium77Often a good choice for compounds of intermediate polarity.[3] Frequently paired with hexanes or heptane as an anti-solvent.
Dichloromethane (DCM) Medium40Often dissolves compounds too well at room temperature. Its low boiling point can make it difficult to maintain a hot saturated solution.
Hexanes/Heptane Low~69 / ~98The compound is likely to have low solubility in these non-polar solvents, making them excellent anti-solvents.[3]
Toluene Low111High boiling point may be useful for stubborn compounds, but can be difficult to remove completely.

Frequently Asked Questions (FAQs)

Q1: How should I store purified 5-Bromo-3-(bromomethyl)-2-methoxypyridine? A1: The compound should be stored in a cool, dry place, away from light. Vendor information suggests storage at 4°C. Given the presence of a reactive bromomethyl group, it is crucial to protect it from moisture and nucleophiles to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.

Q2: What is the expected appearance of the purified compound? A2: The purified compound is typically a solid. The color should be off-white to light yellow. A dark brown or oily appearance indicates the presence of impurities.

Q3: Can I use a single solvent for recrystallization instead of a solvent pair? A3: Yes, if you can find a single solvent that dissolves the compound when hot but poorly when cold, it is often simpler.[4] However, for many organic compounds, a two-solvent system provides more flexibility and finer control over the saturation point, often leading to better crystal quality and yield.[5]

Q4: My compound seems to be degrading on the silica gel column. What should I do? A4: The bromomethyl group can be labile, and the acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can use deactivated or neutral silica gel. To prepare this, you can use a slurry of silica gel in your eluent containing a small amount (e.g., 1%) of a neutralizer like triethylamine. Alternatively, a different stationary phase, such as alumina, could be explored.

References

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Available at: [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS. Available at: [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Request PDF. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • ACS Publications. (2007, March 1). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Unknown Source. (n.d.).
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Bromo-3-(bromomethyl)-2-methoxypyridine. It is in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Bromo-3-(bromomethyl)-2-methoxypyridine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method. This document delves into the rationale behind experimental choices, compares potential chromatographic approaches, and provides a detailed validation protocol grounded in international regulatory standards.

Introduction: The Analytical Imperative for 5-Bromo-3-(bromomethyl)-2-methoxypyridine

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating HPLC method is essential to ensure that the levels of impurities are accurately monitored and controlled. This guide will walk through the process of developing and validating such a method, in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Foundational Knowledge: Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. For 5-Bromo-3-(bromomethyl)-2-methoxypyridine (Molecular Formula: C7H7Br2NO), key properties to consider include:

  • Structure and Polarity: The presence of a pyridine ring, a methoxy group, and two bromine atoms suggests moderate polarity. This makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The pyridine ring is a chromophore, meaning it will absorb UV light. The UV spectrum of pyridine shows a maximum absorbance (λmax) around 258 nm, with other significant bands at 252 nm and 265 nm.[4] A diode array detector (DAD) or a tunable UV detector can be used to monitor the analyte. A starting wavelength of 254 nm or 258 nm is a logical choice.

  • Solubility: The compound is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol.

These properties guide the initial choice of chromatographic conditions. A reversed-phase C18 column is a versatile starting point for moderately polar compounds. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Method Development and Comparison of Alternatives

The goal of method development is to achieve adequate separation of the main peak from any potential impurities and degradation products. Here, we compare two potential starting points for the HPLC method.

Table 1: Comparison of Starting HPLC Conditions
ParameterMethod A (Acetonitrile-based)Method B (Methanol-based)Rationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18 is a standard, robust choice for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAn acidic mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity.
Gradient 20% B to 80% B over 15 min20% B to 80% B over 15 minA gradient elution is necessary to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlling column temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmA common wavelength for aromatic compounds.
Injection Vol. 10 µL10 µLA standard injection volume.

The choice between acetonitrile and methanol as the organic modifier can significantly impact the separation of closely eluting impurities. It is recommended to screen both solvents during method development to determine the optimal selectivity.

The Validation Protocol: A Step-by-Step Guide

Once a suitable chromatographic method has been developed, it must be validated to demonstrate its fitness for purpose. The validation will be performed according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][5][6][7][8]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject a solution of 5-Bromo-3-(bromomethyl)-2-methoxypyridine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[9][10][11]

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking: If known impurities are available, spike them into a solution of the analyte to demonstrate separation.

  • Peak Purity Analysis: Use a DAD to assess the peak purity of the analyte peak in the stressed samples to ensure it is not co-eluting with any degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 5-Bromo-3-(bromomethyl)-2-methoxypyridine at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo (if applicable for a drug product) and spike it with known amounts of 5-Bromo-3-(bromomethyl)-2-methoxypyridine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 5-Bromo-3-(bromomethyl)-2-methoxypyridine at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both days. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution under each condition.

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Workflow and Data Presentation

A clear workflow is crucial for ensuring the systematic execution of the validation study.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation MD_Start Define Analytical Target Profile MD_Screen Screen Columns & Mobile Phases MD_Start->MD_Screen MD_Optimize Optimize Chromatographic Conditions MD_Screen->MD_Optimize MD_Final Finalize Method MD_Optimize->MD_Final V_Start Prepare Validation Protocol MD_Final->V_Start Transition to Validation V_Specificity Specificity / Forced Degradation V_Start->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-(bromomethyl)-2-methoxypyridine

As researchers and developers in the pharmaceutical and chemical sciences, our work with novel compounds like 5-Bromo-3-(bromomethyl)-2-methoxypyridine is foundational to discovery. However, innovation carries the parall...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical sciences, our work with novel compounds like 5-Bromo-3-(bromomethyl)-2-methoxypyridine is foundational to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The unique reactivity and toxicological profile of halogenated pyridines demand a rigorous, knowledge-based approach to their handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin safe waste management, ensuring the protection of personnel and the integrity of our research environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

5-Bromo-3-(bromomethyl)-2-methoxypyridine is not a benign substance. Its hazard profile is dictated by the combination of a pyridine ring, a methoxy group, and two bromine atoms, one of which is on a highly reactive bromomethyl group. This structure imparts significant biological and chemical reactivity. Before handling or disposing of this compound, it is crucial to understand its inherent risks.

Table 1: GHS Hazard Classification for 5-Bromo-3-(bromomethyl)-2-methoxypyridine

Hazard Class Hazard Code Description
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion / Irritation H314 Causes severe skin burns and eye damage.[1]

| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness.[1] |

Causality: The toxicity and corrosivity are linked to its nature as a reactive halogenated organic compound. Brominated compounds can be alkylating agents, capable of reacting with biological macromolecules, which underlies their potential for harm.[2] Furthermore, upon combustion, these molecules can decompose to form hazardous byproducts like hydrogen bromide and nitrogen oxides.[3][4]

The Cardinal Rule: Segregation as a Halogenated Organic Waste

The single most critical step in the disposal of 5-Bromo-3-(bromomethyl)-2-methoxypyridine is its correct classification and segregation.

This compound and any materials contaminated with it must be treated as HALOGENATED ORGANIC HAZARDOUS WASTE. [2][5]

Rationale and Trustworthiness: This directive is not arbitrary. It is a scientifically validated protocol to prevent dangerous outcomes.

  • Preventing Environmental Release: This compound's ecological impact is not fully characterized, but like many halogenated organics, it poses a risk to aquatic life and should not enter drains or waterways.[3]

  • Avoiding Dioxin Formation: Co-incinerating halogenated waste with non-halogenated organic waste (like standard flammable solvents) can lead to the formation of highly toxic and persistent pollutants, such as brominated dioxins.[6] Proper segregation is the primary control measure to prevent this.

  • Ensuring Correct Final Disposal: Halogenated wastes require specialized high-temperature incineration equipped with scrubbers to neutralize acidic gases (like HBr) produced during combustion.[3][7] Segregation ensures the waste stream is directed to a facility capable of this treatment.

Step-by-Step Disposal and Waste Management Protocol

This protocol provides a self-validating system for handling waste from the point of generation to its final collection.

Step 1: Identify and Categorize Your Waste Streams

All waste streams must be considered hazardous. There is no de minimis exception for this compound in a laboratory setting.

Table 2: Waste Stream Categorization and Handling

Waste Stream Description Collection & Container Protocol
Neat (Unused) Compound Expired or excess solid 5-Bromo-3-(bromomethyl)-2-methoxypyridine. Collect in its original container or a clearly labeled, sealable, chemically compatible container. Do not mix with other wastes.
Organic Solutions Solutions of the compound in organic solvents (e.g., DCM, THF, Ethyl Acetate). Collect in a designated, sealed "Halogenated Organic Liquid Waste" container.[5] The container should be made of glass or other resistant material.
Aqueous Solutions Aqueous layers from extractions or quench steps containing the compound. Treat as hazardous waste.[2] Collect in a separate, sealed "Halogenated Aqueous Waste" container. Do not mix with organic waste.

| Contaminated Solids | Used silica gel, filter paper, gloves, weigh boats, and vials. | Collect in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container or a heavy-duty plastic bag within a rigid container.[2] |

Step 2: Container Labeling and Management

Proper labeling is a critical safety and compliance measure. Each waste container must be labeled with:

  • The words "HAZARDOUS WASTE" .[2]

  • The specific waste type (e.g., "Halogenated Organic Liquid Waste").[2]

  • A complete list of all chemical constituents, including solvents and the full name "5-Bromo-3-(bromomethyl)-2-methoxypyridine".

  • Approximate percentages of each component.

  • The date accumulation started.

Keep containers tightly closed when not in use and store them in a cool, well-ventilated area away from incompatible materials.[3]

Step 3: Understanding Chemical Incompatibilities

To prevent dangerous reactions within the waste container, do not mix this compound or its waste streams with the following:

  • Strong Oxidizing Agents: (e.g., Nitric Acid, Peroxides, Permanganates).[4]

  • Strong Bases and Alkalis. [2]

  • Strong Acids. [4]

  • Easily Oxidized Substances and Reducing Agents. [2]

  • Reactive Metals: Such as aluminum.[2]

Emergency Spill and Exposure Procedures

Immediate and correct action is vital in an emergency.

Minor Spill Protocol (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Maintain fume hood suction.

  • Wear PPE: Don appropriate PPE, including double gloves (nitrile), a lab coat, and safety goggles.

  • Absorb Spill: Cover the spill with an inert absorbent material like sand, dry earth, or vermiculite.[3][8]

  • Neutralize (Optional but Recommended): For small spills, treatment with a reducing agent like sodium thiosulfate can help neutralize the reactive bromine species before absorption.[2][7]

  • Collect Waste: Carefully scoop the absorbed material into a designated "Halogenated Solid Waste" container.[2]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials in the solid waste container.

  • Wash Hands: Wash hands thoroughly after cleanup.

Personnel Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

The Final Disposal Pathway: A Visual Workflow

The ultimate disposal of 5-Bromo-3-(bromomethyl)-2-methoxypyridine must be handled by a licensed and qualified hazardous waste disposal service, adhering to all federal, state, and local regulations such as the U.S. EPA's 40 CFR Part 261.[3][10] The standard and required method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]

The following diagram illustrates the decision-making process for proper disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal start Waste Generated (Neat, Solution, or Solid) is_halogenated Is the waste contaminated with 5-Bromo-3-(bromomethyl)-2-methoxypyridine? start->is_halogenated halogen_container Collect in appropriate 'HALOGENATED WASTE' Container (Liquid or Solid) is_halogenated->halogen_container Yes non_halogen_container Collect in appropriate 'Non-Halogenated' Waste Container is_halogenated->non_halogen_container No check_incompat Verify no incompatible chemicals are added (e.g., strong oxidizers, acids) halogen_container->check_incompat label_container Label container with all constituents and 'Hazardous Waste' marking check_incompat->label_container OK storage Store container in designated Satellite Accumulation Area label_container->storage pickup Arrange pickup by licensed hazardous waste vendor storage->pickup disposal Final Disposal: High-Temperature Incineration with Scrubber System pickup->disposal

Caption: Decision workflow for the safe disposal of 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

References

  • Benchchem.
  • NextSDS. 3-bromo-5-(bromomethyl)
  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
  • TCI AMERICA via Spectrum Chemical.
  • TCI Chemicals.
  • Cornell Law School Legal Information Institute. 40 CFR § 721.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • Fisher Scientific.
  • Bucknell University.
  • CymitQuimica. Safety Data Sheet for 6-Bromo-3-(bromomethyl)-2-methoxypyridine.
  • Cayman Chemical.
  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-bromo-3-hydroxypyridine.

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Handling

Personal protective equipment for handling 5-Bromo-3-(bromomethyl)-2-methoxypyridine

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS No. 1227516-75-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS No. 1227516-75-7). This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, emphasizing not just the "what," but the "why" behind each safety protocol.

Hazard Analysis: Understanding the Reactivity

5-Bromo-3-(bromomethyl)-2-methoxypyridine is a bifunctional molecule. The pyridine ring is substituted with a bromine atom, a methoxy group, and a reactive bromomethyl group. The primary hazard is associated with the bromomethyl group, which is a strong electrophile and a known structural motif in lachrymators (tear-producing agents) and vesicants (blistering agents).

Expected Primary Hazards:

  • Corrosive to Skin and Eyes: The compound is expected to cause severe skin burns and eye damage upon contact.[1] The bromomethyl group can alkylate biological macromolecules, leading to cell damage.

  • Lachrymator: Vapors are likely to be extremely irritating to the eyes and mucous membranes, causing immediate tearing and pain.[2][3]

  • Respiratory Irritant: Inhalation of vapors or dust can cause severe irritation to the respiratory tract.[4][5]

  • Acute Toxicity: By analogy to similar compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Classification (Anticipated)

Based on the hazards of the closely related isomer, 3-bromo-5-(bromomethyl)-2-methoxypyridine[1], the following GHS classifications are anticipated:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Cat. 4GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationCat. 1BGHS05DangerH314: Causes severe skin burns and eye damage.
Specific Target Organ Toxicity (Single Exposure)Cat. 3GHS07WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the anticipated hazards, a comprehensive PPE strategy is mandatory. The principle of causality dictates that each piece of equipment is chosen to counteract a specific, identified risk.

  • Respiratory Protection: Due to its likely lachrymatory nature and respiratory toxicity, all handling of this compound must be performed within a certified chemical fume hood. For situations with a potential for exposure outside of a fume hood (e.g., large spills), a full-face Air-Purifying Respirator (APR) with cartridges effective for organic vapors and acid gases, or a Self-Contained Breathing Apparatus (SCBA), is required.[3][6][7]

  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum.[2] However, due to the severe irritation and corrosion risk, chemical splash goggles are required. A full-face shield worn over safety goggles is mandatory when handling larger quantities or when there is a significant splash risk.[2][3]

  • Hand Protection: Double-gloving is required. An inner nitrile glove should be worn, with a heavier, chemical-resistant outer glove such as butyl rubber or Viton™.[3] Gloves must be inspected for tears or pinholes before each use and changed immediately upon any sign of contamination.

  • Body Protection: A flame-retardant, chemical-resistant lab coat is essential.[3] An apron made of a chemically impervious material should be worn over the lab coat. Long pants and closed-toe, chemical-resistant shoes are mandatory.[2]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection start Start: Assess Task fume_hood Is the task performed in a certified fume hood? start->fume_hood small_scale Small scale (<1g) weighing/transfer? fume_hood->small_scale Yes no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No splash_risk Significant splash risk? small_scale->splash_risk Yes end_ppe Standard PPE: - Double gloves (Nitrile + Butyl/Viton) - Chemical splash goggles - FR/Chemical-resistant lab coat Enhanced PPE (add): - Full-face shield - Chemical-resistant apron small_scale->end_ppe No (Standard PPE) splash_risk->end_ppe Yes (Enhanced PPE)

Caption: PPE selection workflow for handling 5-Bromo-3-(bromomethyl)-2-methoxypyridine.

Operational Plan: From Receipt to Disposal

A rigorous, step-by-step approach is critical to minimize exposure risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage while wearing appropriate PPE.

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[4] The storage location should be a designated, locked cabinet for hazardous materials.

Handling and Use Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and has been recently certified.

    • Assemble and dry all necessary glassware.

    • Prepare a quench solution (e.g., sodium bisulfite or sodium thiosulfate) and a spill kit.

    • Don all required PPE as outlined in Section 2.

  • Aliquotting and Transfer:

    • Perform all manipulations within the fume hood.

    • Allow the container to reach ambient temperature before opening.

    • Carefully uncap the container, avoiding any inhalation of vapors.

    • Use a clean, dry spatula for solids or a gastight syringe for liquids.

    • Weigh the compound in a tared, sealed container.

    • Recap the primary container immediately after use.

  • Reaction Setup:

    • Add the compound to the reaction vessel within the fume hood.

    • Ensure the reaction setup is secure and has adequate ventilation.

Spill Management
  • Evacuation: Evacuate all non-essential personnel from the area.

  • Ventilation: Ensure the fume hood is operational. If the spill is outside the hood, ventilate the area if it is safe to do so.

  • Containment: For small spills, cover with an inert absorbent material like vermiculite or sand.

  • Neutralization: For small spills, it may be possible to carefully add a neutralizing agent like sodium thiosulfate before absorption.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan: Cradle-to-Grave Responsibility

Improper disposal of brominated organic compounds can cause significant environmental harm.

  • Waste Segregation: All waste containing 5-Bromo-3-(bromomethyl)-2-methoxypyridine, including unused product, contaminated absorbents, and disposable PPE, must be collected in a dedicated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).

  • Disposal Procedure: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Incineration at a licensed facility with appropriate scrubbers is a common disposal method for such compounds.[9]

References

  • NextSDS. 3-bromo-5-(bromomethyl)-2-methoxypyridine — Chemical Substance Information. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]

  • Brandeis University. Lachrymators | Laboratory Safety. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Georgia Institute of Technology. Personal Protective Equipment - Environmental Health & Safety. [Link]

Sources

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